Lactamide

Catalog No.
S532337
CAS No.
2043-43-8
M.F
C3H7NO2
M. Wt
89.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lactamide

CAS Number

2043-43-8

Product Name

Lactamide

IUPAC Name

2-hydroxypropanamide

Molecular Formula

C3H7NO2

Molecular Weight

89.09 g/mol

InChI

InChI=1S/C3H7NO2/c1-2(5)3(4)6/h2,5H,1H3,(H2,4,6)

InChI Key

SXQFCVDSOLSHOQ-UHFFFAOYSA-N

SMILES

CC(C(=O)N)O

solubility

Soluble in DMSO

Synonyms

Lactamide; NSC 61454; NSC-61454; NSC61454; Lactic acid amide;

Canonical SMILES

CC(C(=O)N)O

The exact mass of the compound Lactamide is 89.0477 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61454. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amides - Supplementary Records. It belongs to the ontological category of secondary alcohol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Lactamide (2-hydroxypropanamide) is a highly water-soluble (782.2 g/L at 25 °C), neutral, bio-based amide derivative of lactic acid. Operating as a solid crystalline material at standard conditions (melting point 73-76 °C), it is widely procured as a premium hydrogen bond donor for Deep Eutectic Solvents (DES), a high-efficiency humectant, and a specialized cryoprotectant . Its neutral pH profile (pKa ~13.3) and low toxicity fundamentally differentiate it from acidic precursors like lactic acid and hazardous amides like formamide, making it highly relevant for sensitive biochemical assays, personal care formulations, and green chemistry applications where processability, enzyme compatibility, and strict pH control are critical.

Generic substitution of lactamide with common in-class alternatives frequently leads to formulation failure or biological toxicity. Replacing it with acetamide or formamide introduces severe regulatory and cytotoxicity risks, rendering them unusable in cosmetics or live-cell cryopreservation. Substituting with lactic acid causes an immediate pH drop, requiring complex buffering that destabilizes sensitive biomolecules. In humectant applications, using the cheaper benchmark glycerin results in inferior water absorption and an undesirable tacky rheology. Furthermore, in biocatalytic Deep Eutectic Solvents (DES), substituting lactamide with urea—a common hydrogen bond donor—often denatures sensitive enzymes like lipases, halting transesterification reactions that lactamide-based DES systems readily support [1].

Enzyme Stability in Deep Eutectic Solvents (DES)

In the formulation of Deep Eutectic Solvents (DES) for green chemistry, the choice of hydrogen bond donor is critical for enzyme survival. While urea is a standard DES component, it is highly denaturing to proteins. Studies demonstrate that Candida antarctica lipase B (CALB) retains high transesterification activity in a Choline Chloride:Lactamide DES. In contrast, exposure to 10 M urea results in a 70% loss of CALB activity after 90 minutes at 60 °C [1]. Lactamide provides the necessary hydrogen bonding for eutectic depression without disrupting the tertiary structure of sensitive hydrolases.

Evidence DimensionEnzyme activity loss (CALB at 60 °C)
Target Compound DataChCl:Lactamide DES (Maintains high catalytic activity)
Comparator Or Baseline10 M Urea (70% activity loss)
Quantified DifferencePrevention of severe enzyme denaturation
Conditions90 minutes at 60 °C in DES media

Procurement of lactamide is essential for scaling enzymatic transesterification in DES where standard urea-based solvents would destroy the biocatalyst.

Cryopreservation Efficacy and Cell Viability

Lactamide serves as a superior cryoprotectant compared to the industry-standard glycerol, particularly for sensitive mammalian cells. In a direct comparative assay using rabbit spermatozoa, cryopreservation with 1.0 M lactamide yielded a post-thaw forward progressive motility of 37.8 ± 3.0%, significantly outperforming 1.0 M glycerol, which only achieved 17.0 ± 3.3%. Furthermore, plasma membrane integrity was preserved at 35.9 ± 3.3% with lactamide versus 17.0 ± 2.6% for glycerol [1]. While acetamide showed similar efficacy, lactamide is prioritized in procurement due to its superior safety profile.

Evidence DimensionPost-thaw forward progressive motility
Target Compound Data1.0 M Lactamide (37.8 ± 3.0%)
Comparator Or Baseline1.0 M Glycerol (17.0 ± 3.3%)
Quantified Difference>2-fold increase in viable motility
ConditionsMammalian spermatozoa cryopreservation and thawing

Buyers sourcing cryoprotectants for sensitive cell lines should select lactamide over glycerol to double post-thaw viability without introducing the toxicity of acetamide.

Moisture Retention and Rheological Performance

In cosmetic and dermatological formulations, lactamide (and its MEA derivatives) is utilized to overcome the rheological limitations of glycerin. Lactamide functions as a premium humectant that provides superior water absorption and retention capacities within the stratum corneum compared to glycerin. Crucially, it achieves this hydration without the tacky, sticky skin feel characteristic of high-glycerin formulations, while maintaining stability across a broad pH range (4.0 - 6.0).

Evidence DimensionHumectant performance and tactile rheology
Target Compound DataLactamide (Superior water retention, non-tacky feel)
Comparator Or BaselineGlycerin (Standard water retention, highly tacky feel)
Quantified DifferenceElimination of formulation tackiness with enhanced moisture binding
ConditionsTopical leave-on formulations (pH 4.0 - 6.0)

Formulators should procure lactamide to achieve high-end moisture retention profiles in premium cosmetics where the sticky residue of glycerin is unacceptable.

Steric Exclusion in Membrane Transporter Assays

Lactamide is highly valuable in membrane transport research as a structurally neutral blocker. In studies of the Plasmodium falciparum formate-nitrite transporter (PfFNT), lactamide effectively inhibits lactate uptake without being transported itself. Computational and in vitro flooding simulations reveal that lactamide interacts with vestibule regions to transiently obscure the transport pathway. In contrast, smaller amides like formamide actively enter the transport cavity [1]. This makes lactamide an ideal non-permeating steric blocker for isolating specific symporter mechanisms.

Evidence DimensionTransporter cavity permeation
Target Compound DataLactamide (Obscures pathway, does not permeate)
Comparator Or BaselineFormamide (Enters the transport cavity)
Quantified DifferenceAbsolute steric exclusion vs active permeation
ConditionsPfFNT-mediated[14C]-lactate uptake assays

Researchers must procure lactamide rather than formamide when a non-permeating, neutral pathway blocker is required to study symporter kinetics without confounding internal metabolism.

Biocatalytic Green Solvents (DES)

Essential as a hydrogen bond donor in Deep Eutectic Solvents for enzymatic transesterification, where it protects sensitive lipases (like CALB) from the rapid denaturation typically caused by urea or formamide [1].

Advanced Cryopreservation Media

Deployed as a high-efficiency, low-toxicity cryoprotectant for mammalian cells and reproductive tissues, replacing glycerol to double post-thaw motility and membrane integrity without the hazards of acetamide[2].

Premium Cosmetic Humectants

Utilized in high-end skincare and haircare formulations to provide superior moisture retention and stratum corneum hydration without the tacky rheological drawbacks associated with high concentrations of glycerin .

Membrane Transporter Assays

Applied as a non-permeating, neutral steric blocker in symporter and channel research (e.g., PfFNT), allowing scientists to isolate transport kinetics without the molecule entering the intracellular space, unlike formamide[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.1

Exact Mass

89.0477

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

2043-43-8

Wikipedia

Lactamide

Dates

Last modified: 08-15-2023
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